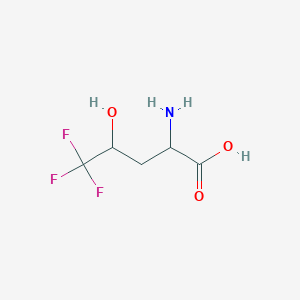
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is a fluorinated amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient synthesis of the compound on a 20 g scale . The process typically involves the use of specific catalysts and reaction conditions to achieve high selectivity and yield.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to increased efficacy and reduced side effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-hydroxy-pentanoic acid: Lacks the fluorine atoms, resulting in different metabolic stability and activity.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is unique due to the presence of both fluorine atoms and an amino group, which confer enhanced metabolic stability, activity, and potential for diverse applications in drug development and peptide research .
Eigenschaften
Molekularformel |
C5H8F3NO3 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
2-amino-5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3,10H,1,9H2,(H,11,12) |
InChI-Schlüssel |
VZPJLCANUHCOMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)





